BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Cyclohexylpiperazine chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Cyclohexylpiperazine

Cat. No.: B093859

An In-depth Technical Guide to 1-
Cyclohexylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperazine, identified by CAS number 17766-28-8, is a piperazine derivative
featuring a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring.[1]
This structural feature imparts a combination of lipophilicity and conformational flexibility that is
crucial for its biological activity.[2] It is a versatile chemical intermediate primarily recognized in
the scientific community as a potent and valuable ligand for sigma (o) receptors, particularly
the ol and 02 subtypes.[2] These receptors are implicated in a wide range of physiological and
pathological processes, making 1-cyclohexylpiperazine and its derivatives significant tools in
neuroscience, oncology, and diagnostic imaging research.[2] This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, synthesis
methodologies, and the biological significance of 1-cyclohexylpiperazine, with a focus on its
interaction with sigma receptors and the associated signaling pathways.

Chemical Structure and Properties

1-Cyclohexylpiperazine is an organic compound with a molecular formula of CioH20N2.[3] The
structure consists of a saturated six-membered piperazine ring, which is a pharmacologically
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important scaffold, N-substituted with a cyclohexyl group.[1] This substitution is key to its
interaction with biological targets.[1]

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of 1-cyclohexylpiperazine
are summarized in the tables below. These properties are essential for its handling,
characterization, and application in experimental settings.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine

Property Value Reference(s)
CAS Number 17766-28-8 [3]
IUPAC Name 1-cyclohexylpiperazine [3]
Molecular Formula C1oH20N2 [31[4]
Molecular Weight 168.28 g/mol [3114]
Yellow-brownish low melting
Appearance ] [2]
solid
Melting Point 28-32 °C [5]
Boiling Point 287.25 °C (rough estimate) [2]
Density 0.9725 g/cm? (rough estimate) [5]
pKa (Predicted) 9.25+0.10 [2]
B Chloroform (Slightly), Methanol
Solubility _ (5]
(Slightly)

Table 2: Spectroscopic and Analytical Data for 1-Cyclohexylpiperazine
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Data Type Description Reference(s)

0 2.85 (m, 8H, piperazine),
1H NMR (CDCls) [1]
1.70 (m, 10H, cyclohexyl)

ESI-MS m/z 169.2 [M+H]* [1]

' >98% (C18 column,
HPLC Purity o _ [1]
acetonitrile:water 70:30)

InChl=1S/C10H20N2/c1-2-4-
InChl 10(5-3-1)12-8-6-11-7-9- 3]
12/h10-11H,1-9H2

SMILES C1CCC(CC1)N2CCNCC2 3]

Synthesis and Experimental Protocols

The synthesis of 1-cyclohexylpiperazine can be achieved through several routes. A common
and efficient method involves the N-alkylation of a protected piperazine followed by
deprotection.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-
cyclohexylpiperazine.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.nebiolab.com/drug-discovery-and-development-process/
https://www.nebiolab.com/drug-discovery-and-development-process/
https://www.nebiolab.com/drug-discovery-and-development-process/
https://genemod.net/blog/5-strategies-to-improve-workflow-efficiency-in-drug-discovery
https://genemod.net/blog/5-strategies-to-improve-workflow-efficiency-in-drug-discovery
https://www.benchchem.com/product/b093859?utm_src=pdf-body
https://www.benchchem.com/product/b093859?utm_src=pdf-body
https://www.benchchem.com/product/b093859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Stage

Starting Materials:
- 1-Boc-piperazine
- Cyclohexyl Halide
- Inorganic Base (e.g., K2COs)
- Organic Solvent (e.g., Acetonitrile)

:

N-Alkylation Reaction:
Reflux for 2 hours

Filtration

Concentration to dryness

Intermediate 1:
4-Boc-1-cyclohexylpiperazine

Deprotec"'ion Stage

Boc Deprotection:

- Absolute Ethanol

- Concentrated HCI
- Heat to reflux

i

Solvent Removal by Distillation

:

Pulping with Isopropanol

Filtration

Intermediate 2:
1-Cyclohexylpiperazine HCI

Final Pu‘ 'ification

Dissolve in Water

| Adjust pH to 12-14 with Inorganic Base

i

Extraction with Organic Solvent

:

Solvent Removal by Distillation

i

Reduced Pressure Distillation

Pure 1-Cyclohexylpiperazine

Click to download full resolution via product page

A typical workflow for the synthesis and purification of 1-cyclohexylpiperazine.
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Detailed Experimental Protocol for Synthesis

This protocol is adapted from a disclosed preparation method and provides a detailed

procedure for the synthesis of 1-cyclohexylpiperazine.[6][7]

Step 1: Synthesis of Intermediate 1 (4-Boc-1-cyclohexylpiperazine)

To a 50 L reactor, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous
acetonitrile, 5.0 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium
carbonate under stirring.[7]

Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored
by Thin Layer Chromatography (TLC).[7]

After the reaction is complete, cool the mixture to room temperature.[7]

Filter the mixture and concentrate the filtrate to dryness to obtain approximately 7.0 kg of
intermediate 1 as a red oil.[7]

Step 2: Synthesis of Intermediate 2 (1-Cyclohexylpiperazine Hydrochloride)

At room temperature, place the 7.0 kg of intermediate 1 into a 50 L reactor.[7]

Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The
addition of concentrated hydrochloric acid is exothermic and will generate a significant
amount of gas. Add slowly and ensure adequate ventilation and safety precautions are in
place.[7]

After the addition of hydrochloric acid is complete, gradually heat the mixture to reflux
temperature.[7]

After the deprotection is complete (monitored by TLC), cool the reaction mixture and remove
the solvent by distillation.

The resulting residue is then pulped with isopropanol and filtered to obtain solid 1-
cyclohexylpiperazine hydrochloride.[6]

Step 3: Preparation of Pure 1-Cyclohexylpiperazine
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» Dissolve the 1-cyclohexylpiperazine hydrochloride in water.[6]

e Add an inorganic base (e.g., NaOH or KOH) to adjust the pH of the solution to between 12
and 14.[6]

o Extract the agueous solution with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane).[6]

o Combine the organic extracts and remove the solvent by distillation to obtain the crude
product of 1-cyclohexylpiperazine.[6]

o Purify the crude product by reduced pressure distillation to yield the pure 1-
cyclohexylpiperazine.[6]

Biological Activity and Signaling Pathways

1-Cyclohexylpiperazine and its derivatives are primarily known for their interaction with sigma
receptors (oR), specifically the o1 and o2 subtypes.[2] These receptors are involved in a
multitude of cellular functions and are considered important targets for therapeutic intervention
in various diseases.

Interaction with Sigma Receptors

e Sigma-1 Receptor (01R): The 01R is a unique ligand-operated chaperone protein located at
the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane. It
plays a crucial role in modulating calcium signaling through the IP3 receptor and is involved
in cellular stress responses.[2]

e Sigma-2 Receptor (02R): The 02R, now identified as transmembrane protein 97 (TMEM97),
is also highly expressed in various tissues and is particularly abundant in proliferating tumor
cells. It is involved in the regulation of cholesterol homeostasis and cell proliferation.[5]

Derivatives of 1-cyclohexylpiperazine have been developed that show high affinity and
selectivity for either 01R or 02R, and some act as mixed-affinity ligands.[8]

Sigma-1 Receptor Signaling Pathway
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The 01R modulates a variety of downstream signaling pathways. Upon ligand binding, it can
dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with a
host of client proteins, including ion channels and other receptors.

A simplified diagram of the Sigma-1 receptor signaling pathway.

Sigma-2 Receptor (TMEM97) Signaling Pathway

The 02R/TMEMZ97 is involved in cholesterol transport and has been implicated in the regulation
of cell proliferation and apoptosis, particularly in cancer cells.

1-Cyclohexylpiperazine
(or derivative)

Cell;'lar Environment

o2 Receptor (TMEM97)

Interaction Modulation
A4

y y

PGRMC1 Cholesterol Homeostasis [ Apoptosis Induction »{ Inhibition of Cell Proliferation EGFR Signaling

y y

Antiproliferative Effects
in Cancer Cells

Click to download full resolution via product page

An overview of the Sigma-2 receptor (TMEM97) associated pathways.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1-cyclohexylpiperazine and its derivatives as sigma
receptor ligands, various in vitro assays are employed. A competitive radioligand binding assay
Is a standard method to determine the binding affinity of a compound for a specific receptor.
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General Workflow for Drug Discovery and Evaluation

The development of a compound like 1-cyclohexylpiperazine as a potential therapeutic agent
follows a structured workflow.

Clinical Development

In Vivo Models:
- Animal studies for efficacy —H—{ Phase I Trials ‘—% Phase IT Trials ‘—»’ Phase III Trials ‘7» Regulatory Approval
and safety

In Vitro Assays:
- Receptor Binding
- Cytotoxicity
- Functional Assays

Click to download full resolution via product page

A generalized workflow for drug discovery and development.

Detailed Protocol for Sigma-1 Receptor Competitive
Binding Assay
This protocol provides a method to determine the binding affinity (Ki) of a test compound for the

human o1R using [®H]-(+)-pentazocine as the radioligand.

Materials:

Receptor Source: Commercially available membrane preparations from cells expressing the
human o1R or guinea pig liver membranes.[2]

o Radioligand: [3H]-(+)-pentazocine.[2]

e Test Compound: 1-Cyclohexylpiperazine or its derivatives.
» Non-specific Binding Control: 10 uM Haloperidol.[2]

o Assay Buffer: 50 mM Tris-HCI, pH 7.4.[2]

« Filtration System: 96-well microplate harvester with glass fiber filters.[2]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b093859?utm_src=pdf-body
https://www.benchchem.com/product/b093859?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Rac_E1R_Sigma_1_Receptor_Binding_Assay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Rac_E1R_Sigma_1_Receptor_Binding_Assay.pdf
https://www.benchchem.com/product/b093859?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Rac_E1R_Sigma_1_Receptor_Binding_Assay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Rac_E1R_Sigma_1_Receptor_Binding_Assay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Rac_E1R_Sigma_1_Receptor_Binding_Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Scintillation Counter.[2]

Procedure:

o Reagent Preparation:

o

Prepare the assay buffer.

[e]

Prepare a stock solution of [3H]-(+)-pentazocine. The final concentration in the assay
should be approximately its Kd value (e.g., 2-3 nM).[2]

[e]

Prepare serial dilutions of the test compound.

o

Prepare a 10 puM solution of haloperidol for determining non-specific binding.[2]

[¢]

Prepare the membrane homogenate at an optimized concentration (e.g., 0.4 mg/mL).[2]
o Assay Plate Setup (in a 96-well plate):
o Total Binding Wells: Add assay buffer, [3H]-(+)-pentazocine, and membrane preparation.[2]

o Non-specific Binding (NSB) Wells: Add assay buffer, [*H]-(+)-pentazocine, 10 uM
haloperidol, and membrane preparation.[2]

o Test Compound Wells: Add assay buffer, [3H]-(+)-pentazocine, the respective dilution of
the test compound, and membrane preparation.

 Incubation:
o Incubate the plate at 37°C for 120 minutes.[2]
e Filtration and Washing:

o Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell
harvester.

o Quickly wash the filters three times with ice-cold assay buffer to remove unbound
radioligand.[2]
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o Radioactivity Measurement:
o Dry the filter plate.

o Add scintillation cocktail to each well and measure the radioactivity using a scintillation
counter.[2]

o Data Analysis:

[¢]

Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

1-Cyclohexylpiperazine is a fundamentally important molecule in medicinal chemistry and
pharmacology. Its straightforward synthesis and its potent interaction with sigma receptors
make it a valuable scaffold for the development of novel therapeutic and diagnostic agents. The
continued exploration of the signaling pathways modulated by 1-cyclohexylpiperazine and its
derivatives holds significant promise for addressing unmet medical needs in the fields of
neurodegenerative diseases, psychiatric disorders, and oncology. This technical guide serves
as a foundational resource for researchers and professionals engaged in the study and
application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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